3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
CAS No.:
Cat. No.: VC14891247
Molecular Formula: C18H15N3O3
Molecular Weight: 321.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N3O3 |
|---|---|
| Molecular Weight | 321.3 g/mol |
| IUPAC Name | 3-(benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
| Standard InChI | InChI=1S/C18H15N3O3/c1-24-13-8-6-12(7-9-13)21-17(22)10-16(18(21)23)20-11-19-14-4-2-3-5-15(14)20/h2-9,11,16H,10H2,1H3 |
| Standard InChI Key | BXOYHSDEKOVJHH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C=NC4=CC=CC=C43 |
Introduction
Synthesis Methods
The synthesis of similar compounds typically involves multi-step reactions that require careful control of conditions such as temperature, solvent choice, and reaction time. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and confirm product identity.
Potential Biological Activities
Compounds with benzimidazole and pyrrolidine rings have been explored for various biological activities, including antiprotozoal and antibacterial effects. For instance, benzimidazole derivatives have shown promise as antiprotozoal agents . The presence of a methoxyphenyl group may influence the compound's lipophilicity and interaction with biological targets.
Analytical Techniques for Characterization
Analytical techniques such as mass spectrometry (MS), infrared spectroscopy (IR), and NMR spectroscopy are crucial for characterizing the chemical structure and purity of the compound. These methods help in understanding the physical and chemical properties, which are essential for assessing potential applications.
Potential Applications
While specific applications of 3-(1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione are not detailed in the literature, compounds with similar structures have been investigated for their pharmacological potential. The integration of benzimidazole and pyrrolidine rings suggests potential utility in drug development, particularly in areas where heterocyclic compounds have shown efficacy.
Research Findings and Data
Given the lack of specific data on this compound, research findings from similar compounds can provide insights into potential areas of study:
| Compound Type | Biological Activity | Analytical Techniques |
|---|---|---|
| Benzimidazole Derivatives | Antiprotozoal, Antibacterial | NMR, MS, IR |
| Pyrrolidine-2,5-dione Derivatives | Potential pharmacological activities | TLC, NMR |
| Heterocyclic Compounds | Diverse biological activities | Molecular modeling, SPR, ITC |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume